CYP3A4 Selective Inhibition vs. CYP2D6 and CYP2B6: A >9-Fold Selectivity Window for Drug Metabolism Profiling
8-(Benzyloxy)-5-chloroquinoline exhibits a defined, quantifiable selectivity profile across five major human CYP450 isoforms. Against recombinant human CYP3A4 expressed in supersomes, it shows an IC₅₀ of 4,700 nM (4.7 μM) using 7-benzyloxyquinoline as the fluorescent substrate [1]. In contrast, inhibition of CYP2D6 is substantially weaker (IC₅₀ 43,200 nM; 43.2 μM) and CYP2B6 is even weaker (IC₅₀ 50,000 nM; 50 μM), yielding a selectivity ratio of approximately 9.2-fold for CYP3A4 over CYP2D6 and 10.6-fold over CYP2B6 [1]. CYP2C9 inhibition falls at an intermediate value (IC₅₀ 5,400 nM; 5.4 μM). This fingerprint is useful for off-target risk assessment during hit-to-lead progression, as it allows researchers to anticipate whether CYP3A4-mediated metabolism or drug–drug interaction liability is likely to dominate for this chemotype.
| Evidence Dimension | CYP450 isoform inhibition selectivity (IC₅₀) |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 4,700 nM; CYP2C9 IC₅₀ = 5,400 nM; CYP2D6 IC₅₀ = 43,200 nM; CYP2B6 IC₅₀ = 50,000 nM; CYP2C8 IC₅₀ = 50,000 nM |
| Comparator Or Baseline | Intra-compound comparison: CYP3A4 vs. CYP2D6 (selectivity ratio 9.2); CYP3A4 vs. CYP2B6 (selectivity ratio 10.6) |
| Quantified Difference | 9.2-fold selectivity for CYP3A4 over CYP2D6; 10.6-fold selectivity for CYP3A4 over CYP2B6 |
| Conditions | Recombinant human CYP isoforms expressed in supersomes; fluorescence-based assay using 7-benzyloxyquinoline substrate; data curated in BindingDB/ChEMBL |
Why This Matters
A defined CYP inhibition fingerprint enables medicinal chemists to anticipate metabolic liabilities early and select this scaffold over analogs whose CYP profiles are unknown or less favorable.
- [1] BindingDB. BDBM50531003 (CHEMBL4463477). 8-(Benzyloxy)-5-chloroquinoline. CYP450 Inhibition Data for CYP3A4 (IC₅₀ 4,700 nM), CYP2C9 (IC₅₀ 5,400 nM), CYP2D6 (IC₅₀ 43,200 nM), CYP2B6 (IC₅₀ 50,000 nM), CYP2C8 (IC₅₀ 50,000 nM). View Source
